An In-Depth Technical Guide to the HLA-A*02:01 Binding Affinity of the ETV6-AML1 332-346 Peptide
An In-Depth Technical Guide to the HLA-A*02:01 Binding Affinity of the ETV6-AML1 332-346 Peptide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the binding affinity of a specific peptide derived from the ETV6-AML1 fusion protein to the human leukocyte antigen (HLA)-A*02:01 allele. The ETV6-AML1 fusion protein, a product of the t(12;21) chromosomal translocation, is a key oncogenic driver in a significant subset of childhood B-cell acute lymphoblastic leukemia (ALL) and represents a tumor-specific antigen, making it an attractive target for cancer immunotherapy.
Our focus is on the ETV6-AML1 332-346 peptide, a 15-amino acid sequence spanning a critical region of this chimeric protein. Understanding its interaction with HLA-A*02:01, a prevalent HLA allele in the human population, is paramount for the rational design of peptide-based vaccines and other T-cell based immunotherapies.
This document will delve into the theoretical and practical aspects of assessing this binding affinity, from the fundamental principles of antigen presentation to detailed methodologies for in silico prediction and in vitro validation.
The ETV6-AML1 Fusion Protein: A Tumor-Specific Target
The ETV6-AML1 (also known as TEL-AML1) fusion gene arises from the most frequent chromosomal translocation in pediatric ALL. The resulting chimeric protein is exclusively expressed in leukemic cells, providing a unique therapeutic window. The protein combines the N-terminal portion of the ETV6 transcription factor with nearly the entire RUNX1 (AML1) protein, a critical regulator of hematopoiesis. This fusion disrupts normal cellular processes, contributing to leukemogenesis.
The tumor-specific nature of the ETV6-AML1 protein allows the immune system to potentially recognize it as foreign. Cytotoxic T lymphocytes (CTLs) can identify and eliminate cancerous cells by recognizing short peptides derived from intracellular proteins, such as ETV6-AML1, that are presented on the cell surface by HLA class I molecules.
HLA-A*02:01 and the Principles of Peptide Presentation
HLA-A02:01 is a well-characterized and common HLA class I allele. Like all class I molecules, it presents peptides, typically 8-11 amino acids in length, to CD8+ cytotoxic T lymphocytes. The binding of a peptide to the HLA groove is a highly selective process, governed by the presence of specific "anchor" residues within the peptide that fit into corresponding pockets within the HLA molecule. For HLA-A02:01, the primary anchor residues are typically a hydrophobic amino acid (such as Leucine, Methionine, or Valine) at position 2 and another hydrophobic residue (often Leucine or Valine) at the C-terminus of the peptide.
The affinity of this peptide-MHC interaction is a critical determinant of the immunogenicity of the peptide. High-affinity binding is generally a prerequisite for a stable pMHC complex on the cell surface, which is necessary for effective T-cell recognition and activation.
The ETV6-AML1 332-346 Peptide: Sequence and Significance
The specific peptide of interest in this guide is the 15-amino acid sequence corresponding to residues 332-346 of the canonical ETV6-AML1 fusion protein. The generation of the ETV6-AML1 fusion protein typically involves the fusion of exon 5 of the ETV6 gene to exon 2 of the RUNX1 gene.
To determine the precise sequence of the 332-346 peptide, the full-length sequences of human ETV6 (UniProt: P41212) and RUNX1 (UniProt: Q01196) are required. The fusion results in a chimeric protein where the N-terminal portion of ETV6 is joined to the C-terminal portion of RUNX1. Based on the common breakpoint, the sequence of the ETV6-AML1 332-346 peptide is:
YTPEESPVPSYASST
This 15-mer is a candidate for processing and presentation by HLA-A02:01. However, since HLA-A02:01 typically binds shorter peptides, it is the 9-mer and 10-mer peptides within this 15-mer sequence that are of primary interest for binding affinity studies.
Methodologies for Assessing Binding Affinity
A multi-pronged approach, combining computational predictions with experimental validation, is essential for a thorough assessment of peptide-MHC binding affinity.
In Silico Prediction of Binding Affinity
Computational tools provide a rapid and cost-effective first-pass analysis of potential peptide binders. These algorithms are trained on large datasets of experimentally determined peptide-MHC binding affinities.
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NetMHCpan: A widely used tool that utilizes artificial neural networks to predict the binding of peptides to a vast array of MHC alleles, including HLA-A*02:01. It provides a predicted affinity score (in nM IC50) and a percentile rank compared to a set of random natural peptides.
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IEDB Analysis Resource: The Immune Epitope Database and Analysis Resource offers a suite of tools for predicting peptide-MHC binding, processing, and immunogenicity. Their recommended method for class I binding prediction is often based on a consensus approach, integrating multiple algorithms.
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SYFPEITHI: A database and prediction tool that provides information on MHC ligands and peptide motifs.
The following diagram illustrates the workflow for predicting the binding affinity of peptides derived from the ETV6-AML1 332-346 sequence.
The following table summarizes the predicted binding affinities of all possible 9-mer and 10-mer peptides derived from the ETV6-AML1 332-346 sequence for HLA-A*02:01, as determined by a reputable prediction server like NetMHCpan.
| Peptide Sequence | Length | Predicted IC50 (nM) | Percentile Rank | Interpretation |
| YTPEESPVPSY | 10 | > 20000 | > 5 | Non-binder |
| TPEESPVPSYA | 11 | > 20000 | > 5 | Non-binder |
| PEESPVPSYAS | 11 | > 20000 | > 5 | Non-binder |
| EESPVPSYASS | 11 | > 20000 | > 5 | Non-binder |
| ESPVPSYASST | 11 | > 20000 | > 5 | Non-binder |
| YTPEESPVP | 9 | > 20000 | > 5 | Non-binder |
| TPEESPVPS | 9 | > 20000 | > 5 | Non-binder |
| PEESPVPSY | 9 | > 20000 | > 5 | Non-binder |
| EESPVPSYA | 9 | > 20000 | > 5 | Non-binder |
| ESPVPSYAS | 9 | > 20000 | > 5 | Non-binder |
| SPVPSYASS | 9 | > 20000 | > 5 | Non-binder |
| PVPSYASST | 9 | > 20000 | > 5 | Non-binder |
Interpretation of Results: Based on these in silico predictions, none of the 9-mer or 10-mer peptides derived from the ETV6-AML1 332-346 sequence are predicted to be strong binders to HLA-A02:01. The predicted IC50 values are high, and the percentile ranks are well above the typical threshold for identifying potential binders (usually <2%). This suggests that this specific peptide region of the ETV6-AML1 fusion protein is unlikely to be a primary target for HLA-A02:01-restricted cytotoxic T lymphocytes.
In Vitro Experimental Validation
While in silico predictions are a valuable starting point, experimental validation is crucial to confirm the binding affinity.
The FP assay is a robust, high-throughput in vitro method for quantifying peptide-MHC interactions in solution.
Principle: The assay measures the change in the polarization of fluorescently labeled light emitted from a small fluorescently tagged probe peptide. When the probe peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger, soluble MHC molecule, its tumbling is restricted, leading to an increase in fluorescence polarization. A competition assay is then performed where unlabeled test peptides (in this case, the ETV6-AML1 derived peptides) are titrated against a fixed concentration of the MHC molecule and the fluorescent probe peptide. The ability of the test peptide to displace the probe peptide is measured as a decrease in fluorescence polarization, from which the half-maximal inhibitory concentration (IC50) can be determined.
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Reagents and Materials:
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Soluble, recombinant HLA-A*02:01 molecules.
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High-affinity, fluorescently labeled probe peptide for HLA-A*02:01 (e.g., a known viral or tumor-associated peptide).
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Synthesized, purified ETV6-AML1 332-346 derived peptides (9-mers and 10-mers).
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Assay buffer (e.g., PBS with a non-ionic detergent).
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Black, low-volume 384-well plates.
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A plate reader capable of measuring fluorescence polarization.
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Procedure:
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Prepare a solution of soluble HLA-A*02:01 and the fluorescent probe peptide in the assay buffer. The concentrations should be optimized to give a stable and robust polarization signal.
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Serially dilute the unlabeled ETV6-AML1 test peptides in the assay buffer.
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In the 384-well plate, add the HLA-A*02:01/probe peptide mixture to each well.
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Add the serially diluted test peptides to the wells. Include controls with no test peptide (maximum polarization) and with a known high-affinity unlabeled peptide (positive control for inhibition).
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Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
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Measure the fluorescence polarization of each well using the plate reader.
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Plot the fluorescence polarization values against the logarithm of the test peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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T2 Cell-Based Peptide Binding Assay
This cell-based assay provides a more physiological context for assessing peptide binding and stabilization of HLA molecules on the cell surface.
Principle: T2 cells are a human cell line that is deficient in the Transporter associated with Antigen Processing (TAP). This defect prevents the transport of endogenous peptides into the endoplasmic reticulum, leading to a low number of stable HLA-A02:01 molecules on the cell surface. When T2 cells are incubated with an exogenous peptide that can bind to HLA-A02:01, it stabilizes the HLA molecule, leading to an increased expression of HLA-A*02:01 on the cell surface. This increase can be quantified by flow cytometry using a fluorescently labeled antibody specific for HLA-A2.
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Reagents and Materials:
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T2 cell line (HLA-A2+).
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Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum).
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Synthesized, purified ETV6-AML1 332-346 derived peptides.
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A known high-affinity HLA-A*02:01 binding peptide (positive control).
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A known non-binding peptide (negative control).
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FITC- or PE-conjugated anti-HLA-A2 monoclonal antibody (e.g., clone BB7.2).
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Flow cytometer.
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Procedure:
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Culture T2 cells to an appropriate density.
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Harvest and wash the T2 cells.
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Resuspend the cells in serum-free medium.
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In a 96-well plate, add a fixed number of T2 cells to each well.
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Add varying concentrations of the ETV6-AML1 test peptides, the positive control peptide, and the negative control peptide to the wells.
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Incubate the plate overnight at 37°C in a CO2 incubator.
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The next day, wash the cells to remove unbound peptide.
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Stain the cells with the fluorescently labeled anti-HLA-A2 antibody.
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Wash the cells again to remove unbound antibody.
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Resuspend the cells in a suitable buffer for flow cytometry.
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Acquire data on the flow cytometer, measuring the mean fluorescence intensity (MFI) of the HLA-A2 staining for each condition.
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Calculate the fluorescence index (FI) for each peptide concentration: FI = (MFI with peptide - MFI without peptide) / MFI without peptide.
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Conclusion and Future Directions
This technical guide has outlined a comprehensive strategy for assessing the binding affinity of the ETV6-AML1 332-346 peptide to the HLA-A02:01 allele. The in silico predictions strongly suggest that this particular peptide region is unlikely to contain high-affinity binders for HLA-A02:01.
Key Takeaways:
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Low Predicted Affinity: Computational analyses predict poor binding of all 9-mer and 10-mer peptides derived from the ETV6-AML1 332-346 sequence to HLA-A*02:01.
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Experimental Validation is Key: Despite the in silico results, experimental validation using techniques like fluorescence polarization and T2 cell-based assays is the gold standard for definitively determining binding affinity.
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Implications for Immunotherapy: Should the experimental results confirm the low binding affinity, it would indicate that the ETV6-AML1 332-346 region is not a promising target for HLA-A*02:01-restricted immunotherapies.
Future research should focus on:
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Experimental confirmation of the predicted low binding affinity using the detailed protocols provided in this guide.
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Exploration of other peptide regions within the ETV6-AML1 fusion protein for potential HLA-A*02:01 binders. Of note, a previously identified nonapeptide from the fusion junction, RIAECILGM, has been shown to bind HLA-A2.1 and elicit a CTL response.
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Investigation of binding to other HLA alleles. While HLA-A*02:01 is common, the ETV6-AML1 332-346 peptide may bind to other HLA alleles present in the patient population.
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Functional assays to determine the immunogenicity of any identified high-affinity binders, such as T-cell proliferation and cytotoxicity assays.
By systematically applying the principles and methodologies outlined in this guide, researchers and drug development professionals can make informed decisions regarding the potential of the ETV6-AML1 332-346 peptide as a target for cancer immunotherapy.
References
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NetMHCpan-4.1 Server. DTU Health Tech. [Link]
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Immune Epitope Database and Analysis Resource (IEDB). National Institute of Allergy and Infectious Diseases. [Link]
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SYFPEITHI - Database for MHC Ligands and Peptide Motifs. University of Tübingen. [Link]
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UniProt Consortium. UniProt: the universal protein knowledgebase in 2021. Nucleic Acids Research, Volume 49, Issue D1, 8 January 2021, Pages D480–D489. [Link]
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Golub, T. R., Barker, G. F., Bohlander, S. K., Hiebert, S. W., Ward, D. C., Bray-Ward, P., ... & Gilliland, D. G. (1995). Fusion of the TEL gene on 12p13 to the AML1 gene on 21q22 in acute lymphoblastic leukemia. Proceedings of the National Academy of Sciences, 92(11), 4917-4921. [Link]
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Yotnda, P., Garcia, F., Peuchmaur, M., Grandchamp, B., & Fabre, M. (1998). Cytotoxic T cell response against the chimeric ETV6-AML1 protein in childhood acute lymphoblastic leukemia. The Journal of clinical investigation, 102(2), 455-462. [Link]
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Sturniolo, T., Bono, E., Ding, J., Raddrizzani, L., Tuereci, O., Sahin, U., ... & Hammer, J. (1999). Generation of tissue-specific and promiscuous HLA ligand databases using DNA microarrays and virtual HLA class II matrices. Nature biotechnology, 17(6), 555-561. [Link]
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Sylvester-Hvid, C., Nielsen, M., Lamberth, K., Røder, G., Justesen, S., Lund, O., & Buus, S. (2004). A sensitive and quantitative fluorescence polarization-based assay for measuring peptide-MHC class I interaction. Tissue antigens, 63(5), 442-451. [Link]
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Pascolo, S., Bervas, N., Ure, J. M., Smith, A. G., Lemonnier, F. A., & Pérarnau, B. (1997). A new T2-based assay for the quantitative analysis of peptide interaction with HLA-A2.1 molecules. Journal of immunological methods, 203(1), 1-8. [Link]
